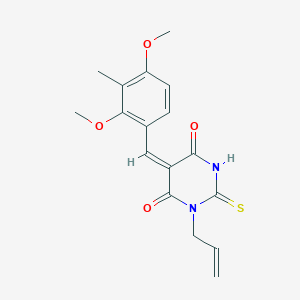![molecular formula C16H19N3O2 B3461888 5-[2-methyl-4-(1-piperidinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B3461888.png)
5-[2-methyl-4-(1-piperidinyl)benzylidene]-2,4-imidazolidinedione
Descripción general
Descripción
5-[2-methyl-4-(1-piperidinyl)benzylidene]-2,4-imidazolidinedione, also known as MPTP, is a chemical compound that has been extensively studied for its potential use in scientific research. MPTP is a potent neurotoxin that is commonly used to induce Parkinson's disease in animal models. In
Mecanismo De Acción
5-[2-methyl-4-(1-piperidinyl)benzylidene]-2,4-imidazolidinedione is metabolized in the brain by monoamine oxidase B (MAO-B) to form 1-methyl-4-phenylpyridinium ion (MPP+). MPP+ is then transported into dopaminergic neurons via the dopamine transporter, where it accumulates and inhibits mitochondrial complex I. This inhibition leads to the formation of reactive oxygen species and oxidative stress, ultimately leading to the death of dopaminergic neurons.
Biochemical and Physiological Effects
This compound-induced Parkinson's disease in animal models closely mimics the pathogenesis of Parkinson's disease in humans. This compound causes a selective loss of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the striatum. This results in motor deficits, including bradykinesia, rigidity, and tremors. This compound also causes non-motor symptoms, including cognitive impairment and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-[2-methyl-4-(1-piperidinyl)benzylidene]-2,4-imidazolidinedione in lab experiments is that it closely mimics the pathogenesis of Parkinson's disease in humans, making it a valuable tool for studying the disease. This compound-induced Parkinson's disease is also reproducible and can be induced in a relatively short amount of time.
One limitation of using this compound in lab experiments is that it is a potent neurotoxin that can be dangerous if mishandled. This compound-induced Parkinson's disease in animal models also does not fully replicate the complexity of Parkinson's disease in humans, including the slow progression of the disease and the involvement of non-dopaminergic systems.
Direcciones Futuras
There are several future directions for the use of 5-[2-methyl-4-(1-piperidinyl)benzylidene]-2,4-imidazolidinedione in scientific research. One direction is the development of new drugs that can protect dopaminergic neurons from this compound-induced toxicity, potentially leading to new treatments for Parkinson's disease. Another direction is the use of this compound in combination with other neurotoxins to study the interaction between different systems in the pathogenesis of Parkinson's disease. Finally, this compound can be used to study the early stages of Parkinson's disease and potentially identify biomarkers for early diagnosis.
Conclusion
This compound is a potent neurotoxin that has been extensively studied for its potential use in scientific research. This compound-induced Parkinson's disease in animal models closely mimics the pathogenesis of Parkinson's disease in humans, making it a valuable tool for studying the disease. While there are limitations to using this compound in lab experiments, there are several future directions for its use, including the development of new treatments for Parkinson's disease and the identification of biomarkers for early diagnosis.
Aplicaciones Científicas De Investigación
5-[2-methyl-4-(1-piperidinyl)benzylidene]-2,4-imidazolidinedione has been widely used in scientific research to study the pathogenesis of Parkinson's disease. This compound is a potent inhibitor of mitochondrial complex I, leading to the formation of reactive oxygen species and oxidative stress. This oxidative stress ultimately leads to the death of dopaminergic neurons in the substantia nigra, mimicking the pathogenesis of Parkinson's disease in humans.
Propiedades
IUPAC Name |
(5E)-5-[(2-methyl-4-piperidin-1-ylphenyl)methylidene]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-11-9-13(19-7-3-2-4-8-19)6-5-12(11)10-14-15(20)18-16(21)17-14/h5-6,9-10H,2-4,7-8H2,1H3,(H2,17,18,20,21)/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDNAIYXDHIHAA-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCCC2)C=C3C(=O)NC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)N2CCCCC2)/C=C/3\C(=O)NC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-fluoro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide](/img/structure/B3461814.png)
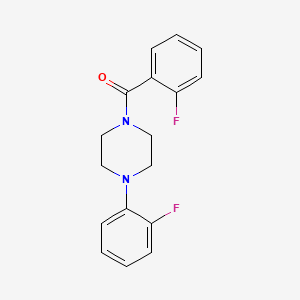

![2-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3461824.png)

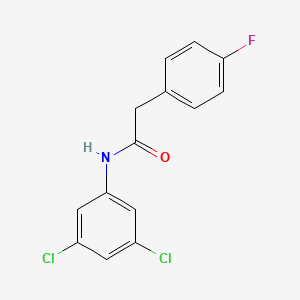
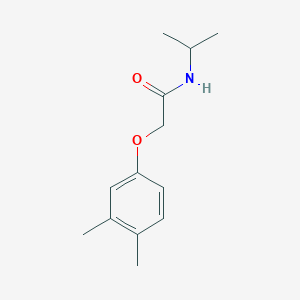


![N-{[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonothioyl}benzamide](/img/structure/B3461862.png)
![2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate](/img/structure/B3461879.png)
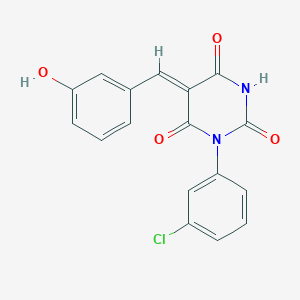
![3-{[(2,5-dimethoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B3461886.png)
